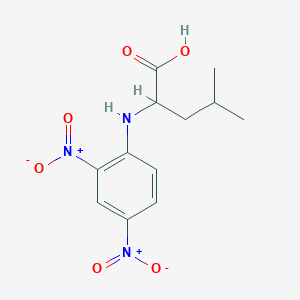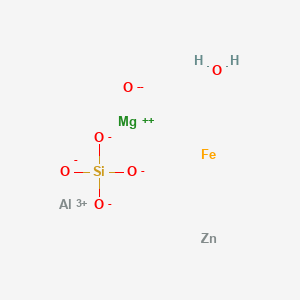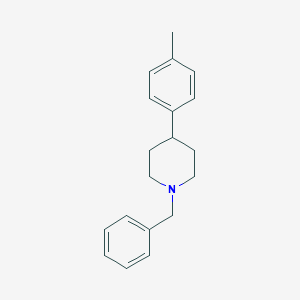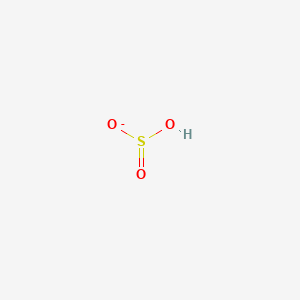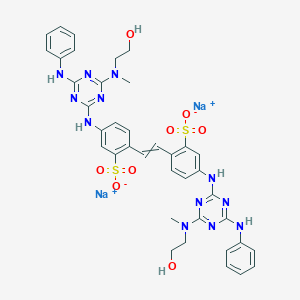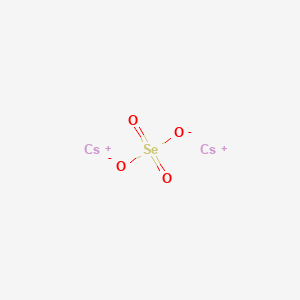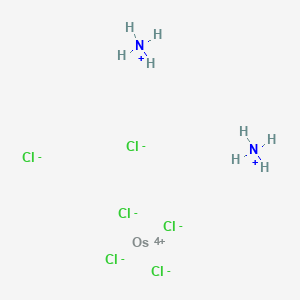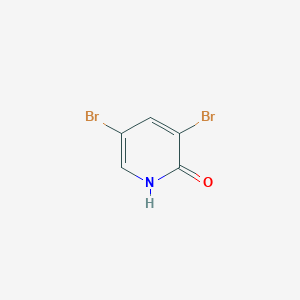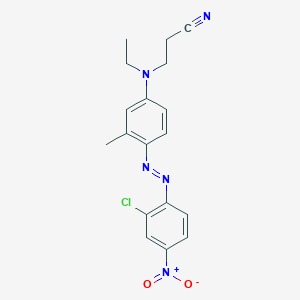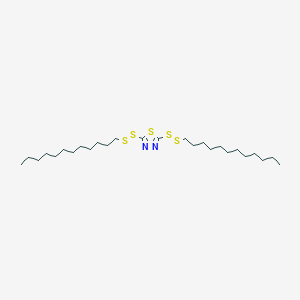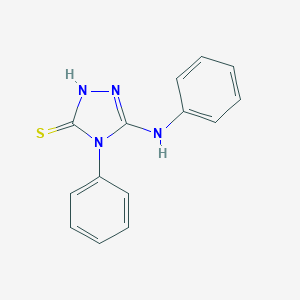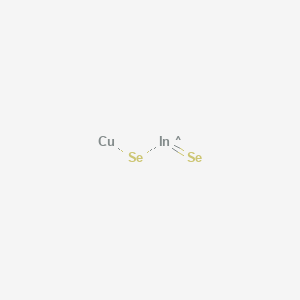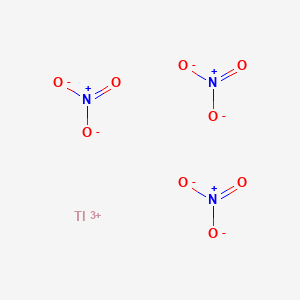![molecular formula C40H23ClN11Na5O18S5 B076994 pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate CAS No. 12225-77-3](/img/structure/B76994.png)
pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate: is a complex organic compound. It is primarily used in various industrial applications, including dyeing and printing textiles. The compound’s structure includes multiple sulfonic acid groups, which enhance its solubility in water and make it an effective dye.
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalenetrisulfonic acid core. This is typically achieved through sulfonation reactions, where naphthalene is treated with sulfuric acid under controlled conditions. The subsequent steps involve the introduction of various functional groups, including the diazenyl and triazinyl groups, through a series of coupling reactions. Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The anthracenyl and naphthalenetrisulfonic acid moieties can be oxidized under strong oxidative conditions.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, often with nucleophiles.
Common reagents used in these reactions include strong acids like sulfuric acid for sulfonation, and reducing agents like sodium dithionite for reduction. Major products formed from these reactions include various substituted naphthalenes and anthracenes.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and molecules.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various substrates. The sulfonic acid groups enhance its solubility, allowing it to penetrate and bind to different materials effectively. The diazenyl and triazinyl groups facilitate the formation of stable complexes with other molecules, making it useful in various applications.
Comparison with Similar Compounds
Similar compounds include other sulfonated dyes like 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate . Compared to these, pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate is unique due to its complex structure, which provides enhanced stability and a broader range of applications.
Properties
CAS No. |
12225-77-3 |
|---|---|
Molecular Formula |
C40H23ClN11Na5O18S5 |
Molecular Weight |
1256.4 g/mol |
IUPAC Name |
pentasodium;7-[[4-[[4-[5-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C40H28ClN11O18S5.5Na/c41-37-48-39(45-18-5-7-23(24(11-18)46-38(43)55)51-52-26-14-22-16(10-30(26)74(65,66)67)9-19(71(56,57)58)13-29(22)73(62,63)64)50-40(49-37)47-25-12-17(6-8-28(25)72(59,60)61)44-27-15-31(75(68,69)70)34(42)33-32(27)35(53)20-3-1-2-4-21(20)36(33)54;;;;;/h1-15,44H,42H2,(H3,43,46,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,45,47,48,49,50);;;;;/q;5*+1/p-5 |
InChI Key |
CRPWZYNYCKUHKB-UHFFFAOYSA-I |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC(=C(C=C6)N=NC7=CC8=C(C=C(C=C8C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
70210-47-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


